molecular formula C21H24N2O4S B2945665 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 954082-11-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2945665
CAS No.: 954082-11-2
M. Wt: 400.49
InChI Key: RFUOYPQZXYLBMG-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic small molecule characterized by three key structural motifs:

  • Tetrahydroquinoline core: A partially saturated heterocyclic ring system that enhances conformational rigidity compared to fully aromatic quinoline derivatives.
  • Cyclopropanecarbonyl group: A strained cyclopropane ring fused to a carbonyl group, which may influence binding interactions due to its unique stereoelectronic properties.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-12-18(8-10-20(14)27-2)28(25,26)22-17-7-9-19-16(13-17)4-3-11-23(19)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUOYPQZXYLBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 4-methoxy-3-methylbenzenesulfonyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

Structural Differences :

  • Replaces the sulfonamide group with a methoxy-N-methylbenzamide moiety.
  • Incorporates a thiazole ring linked to the tetrahydroquinoline core.

Functional Implications :

  • The thiazole ring introduces additional hydrogen-bonding and π-stacking capabilities, which may enhance binding to hydrophobic pockets in biological targets.
  • Molecular Weight : 447.55 g/mol (vs. ~420–430 g/mol estimated for the sulfonamide analogue) .

N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Structural Differences :

  • Features a cyclopropane-1-carboxamide core instead of tetrahydroquinoline.
  • Contains a 3-methoxyphenoxy substituent and diethylamine group.

Functional Implications :

  • The diethylamine group increases lipophilicity (LogP ~3.5 estimated), which may enhance blood-brain barrier penetration compared to sulfonamides .

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

Structural Differences :

  • Substitutes tetrahydroquinoline with a bicyclo[2.2.2]octane scaffold.
  • Includes a bromine atom and propyl chain , enhancing steric bulk.

Functional Implications :

  • The bromine atom may facilitate halogen bonding in protein interactions.

Comparative Data Table

Property/Compound Target Sulfonamide Compound N-[4-(...)thiazol-2-yl]-methoxy-N-methylbenzamide N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Methyl 4-[(6-bromo-...)bicyclo[2.2.2]octane-1-carboxylate
Molecular Formula C₂₃H₂₅N₃O₄S (estimated) C₂₅H₂₅N₃O₃S C₂₀H₂₃NO₃ (estimated) C₂₈H₂₉BrN₂O₃
Molecular Weight (g/mol) ~430 447.55 ~325 521.45
Key Functional Groups Sulfonamide, cyclopropanecarbonyl Benzamide, thiazole Carboxamide, 3-methoxyphenoxy Bromoquinoline, bicyclooctane
Acidity (pKa) ~10 (sulfonamide) ~15 (amide) ~15 (amide) N/A
Synthetic Method Not specified in evidence Column chromatography Column chromatography Not specified

Research Findings and Implications

  • Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound provides stronger acidity and hydrogen-bonding capacity, which could enhance interactions with polar residues in enzymatic active sites compared to carboxamide analogues .
  • Synthetic Accessibility : Similar compounds (e.g., ) employ preparative column chromatography for purification, suggesting shared synthetic challenges in isolating stereoisomers or polar derivatives .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopropanecarbonyl moiety : A three-membered carbon ring that contributes to the compound's reactivity.
  • Tetrahydroquinoline core : This bicyclic structure is known for its pharmacological properties.
  • Sulfonamide group : Commonly associated with antibacterial activity.

The molecular formula is C21H24N2O5SC_{21}H_{24}N_2O_5S with a molecular weight of approximately 416.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes, particularly those involved in bacterial folic acid synthesis. This inhibition can disrupt essential metabolic pathways in microorganisms .
  • Receptor Binding : The tetrahydroquinoline moiety may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems or other signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting dihydropteroate synthase
AntiproliferativeEffects on cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfonamides, indicating enhanced potency .

Case Study 2: Cancer Cell Proliferation

Research investigating the antiproliferative effects on human cancer cell lines revealed that the compound reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

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